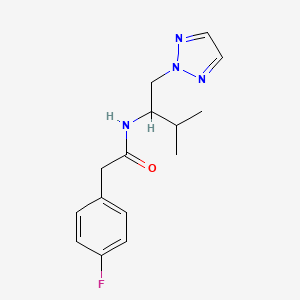
Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions may include:
Reagents: Carboxylic acid, tert-butyl alcohol, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux, removal of water by azeotropic distillation
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and alcohol.
Reduction: Reducing the ester to form the corresponding alcohol.
Substitution: Replacing the tert-butyl group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol
Reduction: 2-(2,4-difluorophenyl)-2-(methylamino)ethanol
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving esterases and other enzymes.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate depends on its specific application. In biochemical contexts, it may interact with enzymes that hydrolyze esters, leading to the release of the active carboxylic acid and alcohol components. The molecular targets and pathways involved would vary based on the specific biological or chemical system.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
- Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
- Propyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
Uniqueness
Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is unique due to the presence of the tert-butyl group, which can influence its reactivity and physical properties. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and interactions with other molecules.
Propiedades
IUPAC Name |
tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)11(16-4)9-6-5-8(14)7-10(9)15/h5-7,11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVOBHYLTUFFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2977861.png)


![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)
![3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2977868.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE](/img/structure/B2977869.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2977870.png)
![N-(3-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2977871.png)

![7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one](/img/structure/B2977875.png)

![4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2977877.png)
![Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis](/img/structure/B2977880.png)
![1-((2-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2977883.png)
